molecular formula C33H33F2N2O5 B601594 Atorvastatin Impurity 15 CAS No. 693793-42-9

Atorvastatin Impurity 15

カタログ番号: B601594
CAS番号: 693793-42-9
分子量: 575.64
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemical Properties and Identification

Atorvastatin Impurity 15 is identified as a degradation product or related compound formed during the synthesis or storage of atorvastatin. Its chemical structure can influence the pharmacological properties of atorvastatin, making it crucial to understand its behavior under different conditions. The impurity's identification typically involves advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .

Analytical Techniques for Detection

1. HPLC Methods:
Recent advancements in HPLC methods have significantly improved the detection and quantification of this compound. A novel rapid HPLC method was developed that reduced the analysis time from 85 minutes to approximately 7.5 minutes while maintaining high resolution and sensitivity for all specified impurities, including Impurity 15 .

2. Mass Spectrometry:
The ACQUITY QDa II Mass Detector has been employed to enhance detection capabilities, allowing for the quantification of impurities at threshold levels as low as 0.15%. This method has been instrumental in identifying co-eluting impurities and understanding their interactions with atorvastatin .

Stability Studies

Stability studies are critical in assessing the impact of this compound on the overall stability of atorvastatin formulations. Research indicates that environmental factors such as light and temperature can lead to increased degradation rates of atorvastatin, resulting in higher concentrations of impurities like Impurity 15 over time . These findings underscore the importance of stability-indicating methods in pharmaceutical development.

Toxicological Assessments

Understanding the toxicological implications of this compound is essential for ensuring patient safety. Studies have shown that certain impurities may possess genotoxic properties, raising concerns about their potential effects when present in therapeutic doses . Therefore, rigorous evaluation through methodologies such as GC-MS (Gas Chromatography-Mass Spectrometry) is necessary to assess the genotoxic risks associated with this impurity .

Case Studies

Case Study 1: Clinical Safety Profile
A comprehensive review of atorvastatin's clinical safety highlighted instances where the presence of impurities, including this compound, may have contributed to adverse events in patients. Monitoring these impurities is vital for maintaining a favorable safety profile .

Case Study 2: Manufacturing Process Optimization
Research focused on optimizing manufacturing processes has demonstrated that controlling impurity levels is critical for achieving pharmacopoeial compliance. The distribution of this compound can vary significantly based on manufacturing conditions, necessitating stringent quality control measures .

Table 1: Comparison of Analytical Methods for Atorvastatin Impurities

Method TypeAnalysis TimeSensitivityKey Findings
Traditional HPLC85 minModerateLonger analysis time with lower resolution
Novel HPLC Method7.5 minHighImproved resolution and faster results
Mass SpectrometryVariesVery HighEnhanced detection of co-eluting impurities

生物活性

Atorvastatin, a widely prescribed statin, is primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. However, the presence of impurities, including Atorvastatin Impurity 15, raises concerns regarding safety and efficacy. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for patient health.

Overview of Atorvastatin and Its Impurities

Atorvastatin is classified as a lipid-modifying agent that inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. The drug is metabolized primarily by cytochrome P450 3A4 into several active metabolites, which contribute significantly to its pharmacological effects . The impurity profile of atorvastatin includes various degradation products formed during synthesis or storage under specific environmental conditions .

This compound is believed to possess a similar mechanism of action to atorvastatin itself, potentially inhibiting HMG-CoA reductase activity. This inhibition leads to increased LDL receptor expression on hepatocytes, enhancing LDL clearance from the bloodstream. However, the potency and efficacy compared to atorvastatin remain unclear due to a lack of direct studies.

Pharmacokinetics

The pharmacokinetic properties of atorvastatin suggest that impurities may have varying absorption and elimination profiles. The systemic availability of atorvastatin is approximately 12%, with a mean elimination half-life ranging from 14 to 30 hours depending on active metabolites . Impurity 15's pharmacokinetics may differ based on its structural characteristics and metabolic pathways.

Stability Studies

Research indicates that atorvastatin and its impurities undergo significant degradation under various stress conditions, including thermal and oxidative environments. For instance, exposure to oxidative agents like hydrogen peroxide resulted in an increase in certain impurities while others remained stable . This stability profile may influence the biological activity of Impurity 15 in formulations.

Toxicological Assessments

Toxicological evaluations suggest that impurities in atorvastatin formulations could pose risks. For example, some impurities have been associated with adverse effects such as hepatotoxicity and muscle-related issues . Although specific data on this compound are scarce, monitoring impurity levels is crucial for ensuring patient safety.

Table 1: Impurity Profile of Atorvastatin

Impurity Retention Time (min) Biological Activity
Atorvastatin33HMG-CoA reductase inhibitor
Impurity A0.8Unknown; potential activity
Impurity B0.9Unknown; potential activity
Impurity C1.2Unknown; potential activity
Impurity D 2.1 Unknown; potential activity
Impurity 15 N/A Not specifically studied

Table 2: Stability-Indicating Method Results

Condition Impurities Detected Comments
Thermal DegradationH & DIncreased levels observed
Acid HydrolysisH & unspecifiedMain degradation product identified
Oxidative DegradationH & DSignificant increase noted

特性

CAS番号

693793-42-9

分子式

C33H33F2N2O5

分子量

575.64

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。